Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.184. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Polymerization
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate has been explored in the context of polymerization. A study demonstrated its role in the synthesis and co-polymerization of a pyridyl derivative, yielding catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers showed notable efficiency in the acylation of tert-butanol, highlighting the material's potential in catalytic applications (Mennenga et al., 2015).
Novel Condensation Reactions
Another significant application is in novel condensation reactions. Research has demonstrated the compound's efficacy in condensation reactions with non-nucleophilic N-heterocycles and anilides. The reactions were catalyzed by 4-(dimethylamino)pyridine (DMAP), a related compound, and yielded acylation products with a wide range of non-nucleophilic nitrogen compounds, showing the chemical's versatility in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).
Activation of Carboxylic Acids
The compound plays a role in the activation of carboxylic acids. A study discussed the activation of carboxylic acids via dialkyl pyrocarbonates in the presence of tertiary amines, where tert-butyl esters of carboxylic acids were obtained using 4-dimethylaminopyridine. This illustrates its utility in the synthesis of carboxylic acid anhydrides and esters, a key process in organic chemistry (Pozdnev, 2009).
Synthesis of Amino Acid Derivatives
Its application extends to the synthesis of amino acid derivatives. For instance, tert-butyl esters of N-protected amino acids were synthesized using tert-butyl fluorocarbonate in the presence of 4-dimethylaminopyridine, showcasing its role in peptide and peptidomimetic synthesis (Loffet et al., 1989).
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical pathways, including those involving free radical reactions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds are generally known to cause various changes at the molecular and cellular levels, often through the generation of free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXPQRNIBBFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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